5-methylhex-4-en-2-one
Overview
Description
5-methylhex-4-en-2-one is an organic compound with the molecular formula C7H12O It is a ketone with a double bond located at the fourth carbon atom and a methyl group attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
5-methylhex-4-en-2-one can be synthesized through several methods. One common approach involves the aldol condensation of acetone with isoprene, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The starting materials, acetone and isoprene, are fed into the reactor along with a base catalyst, and the reaction is monitored to maintain optimal temperature and pressure. The product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
5-methylhex-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted ketones and alcohols
Scientific Research Applications
5-methylhex-4-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-methylhex-4-en-2-one involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds and participate in nucleophilic addition reactions. The compound’s double bond allows it to undergo addition reactions with electrophiles, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-hexen-2-one: Similar structure but lacks the methyl group at the fifth carbon.
5-methyl-5-hexen-2-one: Similar structure but with the double bond at a different position.
2-methyl-1-hexene-5-one: Similar structure but with the double bond and ketone group at different positions.
Uniqueness
5-methylhex-4-en-2-one is unique due to its specific arrangement of the double bond and methyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
5-methylhex-4-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h4H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBXJDKSEHTBLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28332-44-7 | |
Record name | 28332-44-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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